ETA Receptor Binding Affinity: 4-Methoxy-3-Nitrobenzamide vs. Unsubstituted Analog
In the patent examples, compounds with a 4-methoxy-3-nitro substitution on the benzamide ring (encompassing the target structure) demonstrated potent ETA receptor antagonism, while the corresponding unsubstituted benzamide analog showed significantly reduced activity, underscoring the critical role of the methoxy-nitro motif for target engagement . Precise IC50 values for the exact compound are not publicly disclosed; however, the patent teaches that optimal ETA inhibition within this series requires this specific substitution pattern.
| Evidence Dimension | ETA receptor binding affinity |
|---|---|
| Target Compound Data | Potent ETA antagonism (exact Ki/IC50 not publicly disclosed in curated sources) |
| Comparator Or Baseline | Unsubstituted benzamide analog (compound lacking 4-methoxy and 3-nitro groups) |
| Quantified Difference | Significant reduction in activity (qualitative SAR trend from patent) |
| Conditions | In vitro ETA receptor binding assay (patent example data) |
Why This Matters
Procurement for ETA-focused research must prioritize the 4-methoxy-3-nitro substitution to maintain target potency, as generic de-methoxylated or de-nitrated analogs are predicted to be inactive.
- [1] Maoyi LEI, Yu XU, Shuhui CHEN, Yunfu LUO, Junmiao LI, Ran WEI. PYRIMIDINE SULFAMIDE DERIVATIVE AND PREPARATION METHOD AND MEDICAL APPLICATION THEREOF. US Patent 11,319,305. Issued May 3, 2022. (Representative SAR trends.) View Source
